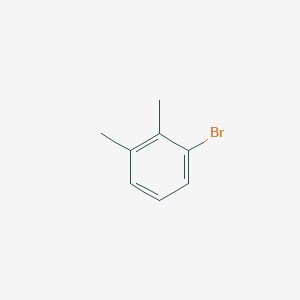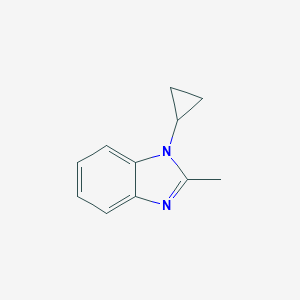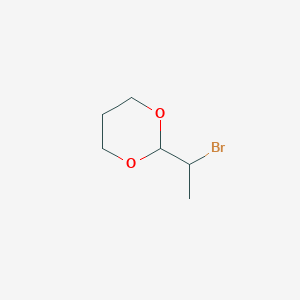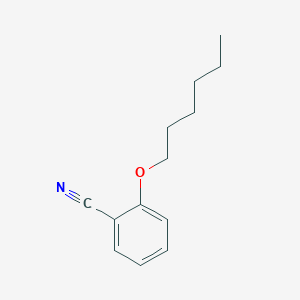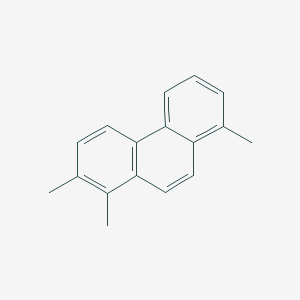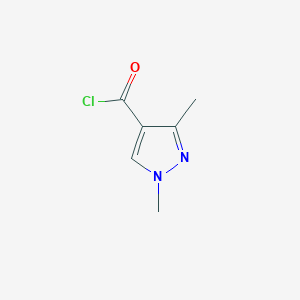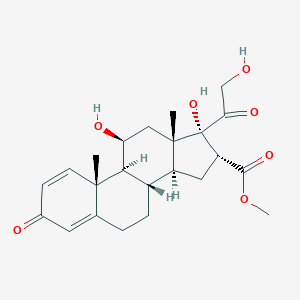
Methyl prednisolone-16alpha-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl prednisolone-16alpha-carboxylate (MPC) is a synthetic glucocorticoid that has been widely used in the scientific research community due to its potent anti-inflammatory and immunosuppressive effects. MPC is a derivative of prednisolone, a naturally occurring hormone produced by the adrenal gland.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Modifications
- Methyl prednisolone-16alpha-carboxylate derivatives have been synthesized through novel procedures, like the 1,3-dipole addition of fulminic acid to specific pregnatriene derivatives. This process involves base-catalyzed ring opening and subsequent conversion to methyl carboxylates, demonstrating intricate synthetic chemistry techniques (You et al., 1995).
Pharmacological Evaluations
- Various derivatives of methyl prednisolone-16alpha-carboxylate have been evaluated for their anti-inflammatory properties. These compounds demonstrated binding affinity to glucocorticoid receptors and inhibited nitric oxide production in cell cultures, showing their potential in anti-inflammatory applications (Park et al., 2006).
Anti-Inflammatory Activity
- Studies have shown that methyl prednisolone-16alpha-carboxylate and its derivatives exhibit significant local anti-inflammatory activity. Their systemic anti-inflammatory effects are notably less than their local effects, indicating potential use in targeted therapies (Heiman et al., 1989).
Therapeutic Applications
- Methyl prednisolone-16alpha-carboxylate derivatives have been synthesized and evaluated for their potential as safer topical therapeutic agents due to their favorable dissociation of local from systemic effects. This makes them promising candidates for treating local inflammatory conditions (Ib et al., 1989).
Novel Drug Development
- The development of novel steroidal anti-inflammatory antedrugs, like methyl 21-desoxy-21-chloro-11beta,17alpha-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate, has focused on creating compounds that retain topical anti-inflammatory activity with reduced systemic side effects. Such developments highlight the ongoing efforts to improve steroidal medications' safety profile (Ko et al., 2000).
Drug Delivery System Innovations
- Research into hydrophilic steroid derivatives, like methyl 20-β-glucopyranosyloxyprednisolonates, is based on novel drug delivery systems aiming for colonic mucosa-specific action. These compounds, designed as ‘pro-antedrugs’, specifically release active components in the large intestine, offering targeted therapy for conditions like ulcerative colitis with minimal systemic effects (Kimura et al., 1994).
Propiedades
Número CAS |
111802-47-2 |
|---|---|
Nombre del producto |
Methyl prednisolone-16alpha-carboxylate |
Fórmula molecular |
C23H30O7 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
methyl (8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16-,17-,19+,21-,22-,23-/m0/s1 |
Clave InChI |
SNIXVWCOGOOOGH-UAHQIDPDSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |
SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
SMILES canónico |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Sinónimos |
6-methoxycarbonyl prednisolone 6-methoxycarbonylprednisolone methyl 11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione-16-carboxylic acid methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate MTDPDC TDPDC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



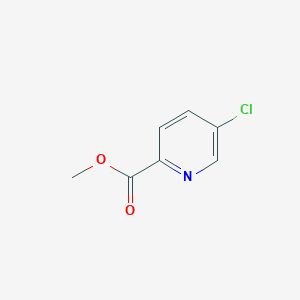
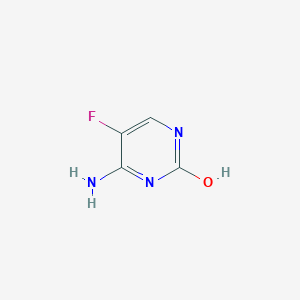
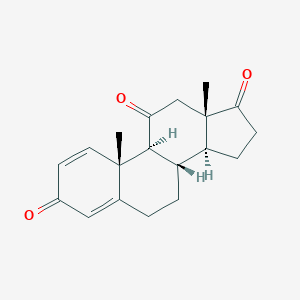
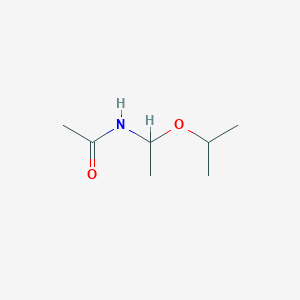
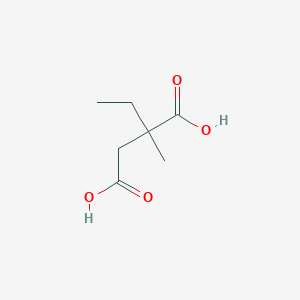
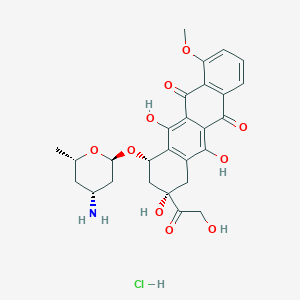
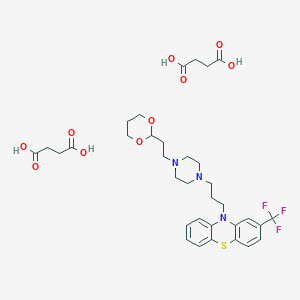
![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)
